Gemfibrozil

概要

説明

ゲムフィブロジルは、主に高脂血症患者における血清トリグリセリドレベルを低下させるために使用される脂質調節剤です。 ゲムフィブロジルは、体重減量、食事療法、運動療法、その他の薬剤に十分に反応しなかった患者にしばしば処方されます .

準備方法

合成ルートと反応条件

ゲムフィブロジルの合成には、いくつかの重要なステップが含まれます。

塩形成反応: 出発物質である2,5-ジメチルフェノールとマロン酸ジエチルは、アルカリの存在下で塩形成反応を起こします.

求核置換反応: 塩形成反応からの生成物は、1,3-ジブロモプロパンとの求核置換反応を起こします.

加水分解と脱炭酸: 得られた化合物は、アルカリの水溶液中で加水分解され、その後脱炭酸反応に付されて、5-(2,5-ジメチルフェノキシ)ペンタン酸を生成します.

工業的生産方法

ゲムフィブロジルの工業的生産は、同様の合成ルートに従いますが、大規模製造向けに最適化されています。 このプロセスには、容易に入手可能な原料と費用対効果の高い反応条件が使用されているため、工業生産に適しています .

化学反応の分析

反応の種類

ゲムフィブロジルは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、さまざまなゲムフィブロジルの誘導体が含まれ、これらの誘導体は異なる薬理学的特性を持つ可能性があります .

科学研究への応用

ゲムフィブロジルは、幅広い科学研究への応用があります。

科学的研究の応用

Lipid Regulation and Cardiovascular Disease Prevention

Mechanism of Action:

Gemfibrozil works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which increases the oxidation of fatty acids in the liver and muscle, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels.

Clinical Evidence:

A pivotal study, the Veterans Affairs High-Density Lipoprotein Intervention Trial (VA-HIT), demonstrated that this compound treatment significantly reduced the incidence of coronary heart disease (CHD) events. Over a median follow-up of 5.1 years involving 2,531 men with known CHD and low HDL-C levels, this compound led to a 22% reduction in nonfatal myocardial infarction and CHD death . The mean changes in lipid levels after one year included:

| Lipid Parameter | This compound Group | Placebo Group | Change (%) |

|---|---|---|---|

| HDL-C | 38 mg/dL | 32 mg/dL | +6% |

| Triglycerides | 112 mg/dL | 162 mg/dL | -31% |

| LDL-C | 111 mg/dL | 111 mg/dL | No significant change |

These results indicate that this compound effectively raises HDL-C while lowering triglycerides without significantly affecting LDL cholesterol levels .

Treatment of Hyperlipidemia

This compound is FDA-approved for managing hypertriglyceridemia, particularly in patients with types IV and V hyperlipidemia. It is indicated when lifestyle modifications alone are insufficient to control lipid levels. The drug is particularly beneficial for patients with very high triglyceride levels, as these can lead to acute pancreatitis .

Case Studies:

- A study involving patients with type V hyperlipidemia showed that this compound treatment normalized chylomicron-like emulsion catabolism defects, highlighting its role in improving lipid metabolism .

- In another clinical trial, this compound was shown to significantly reduce triglyceride levels while increasing HDL-C in patients with low HDL cholesterol and elevated LDL cholesterol .

Potential Neuroprotective Effects

Recent research has explored the potential neuroprotective effects of this compound. A study utilizing real-world patient data suggested that this compound may be associated with a reduced risk of Alzheimer’s disease compared to simvastatin, indicating possible benefits beyond cardiovascular health . This finding opens avenues for further investigation into this compound's role in neurodegenerative disorders.

Cost-Effectiveness Analysis

The cost-effectiveness of this compound therapy for patients with coronary heart disease has been analyzed using Markov models. The findings suggest that despite the initial treatment costs, the long-term benefits of reducing major cardiovascular events justify its use, especially in patients with low HDL cholesterol levels .

Other Clinical Applications

This compound has also been investigated for its effects on microcirculation and mitochondrial function. A recent study reported improvements in microcirculatory oxygenation in the colon when treated with this compound, suggesting potential applications in gastrointestinal health .

作用機序

ゲムフィブロジルは、ペルオキシソーム増殖因子活性化受容体α(PPARα)を活性化することでその効果を発揮します。 この活性化は、脂質代謝の変化につながり、高密度リポタンパク質(HDL)レベルの上昇、低密度リポタンパク質(LDL)レベルの低下、およびトリグリセリドレベルの低下が挙げられます . 関与する分子標的と経路には、リポタンパク質リパーゼの上方調節とアポリポタンパク質C-IIIの阻害が含まれます .

類似化合物との比較

ゲムフィブロジルは、クロフィブラートやフェノフィブラートなどの他のフィブラートに似ています。 ゲムフィブロジルは、それを際立たせる独自の特性を持っています。

クロフィブラート: ゲムフィブロジルとクロフィブラートの両方が高脂血症の治療に使用されますが、ゲムフィブロジルは安全性が優れています.

フェノフィブラート: フェノフィブラートは、同様の脂質調節効果を持つ別のフィブラートですが、ゲムフィブロジルはトリグリセリドレベルを低下させる効果が高いことから、しばしば好まれます.

類似化合物のリスト

- クロフィブラート

- フェノフィブラート

- アトルバスタチン

- シンバスタチン

ゲムフィブロジルの独自の作用機序とトリグリセリドレベルを低下させる効果は、高脂血症の治療において貴重な化合物となっています。

生物活性

Gemfibrozil is a fibrate medication primarily used to lower lipid levels, particularly triglycerides, and to increase high-density lipoprotein (HDL) cholesterol. Its biological activity extends beyond lipid modulation, influencing various cellular pathways and exhibiting anti-inflammatory properties. This article details the mechanisms of action, pharmacokinetics, and potential therapeutic applications of this compound, supported by research findings and case studies.

This compound functions mainly through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation leads to several metabolic changes:

- Lipid Metabolism : this compound upregulates lipoprotein lipase (LPL), facilitating the breakdown of triglycerides in adipose tissue and muscle. It inhibits peripheral lipolysis and reduces hepatic free fatty acid levels, thereby decreasing hepatic triglyceride production. Consequently, plasma triglyceride levels can decrease by 30% to 60% .

- HDL Increase : The mechanism behind the increase in HDL cholesterol remains unclear but is thought to involve changes in apolipoprotein metabolism .

- Anti-inflammatory Effects : Recent studies indicate that this compound exhibits anti-inflammatory properties independent of PPAR-α. It has been shown to inhibit inducible nitric oxide synthase (iNOS) in human astroglia through the activation of the PI3-kinase pathway, which also enhances the synthesis of IκBα, an inhibitor of NF-κB . This shift in immune response can be beneficial in conditions like multiple sclerosis .

Pharmacokinetics

This compound is characterized as an amphipathic molecule, allowing it to penetrate various tissues, including the brain. After oral administration, significant concentrations can be detected in brain tissue, indicating its capability to cross the blood-brain barrier . The pharmacokinetic profile includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High volume of distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine.

Table 1: Summary of Key Studies on this compound

Case Studies

-

Cholesterol Management :

A clinical study involving patients with hyperlipidemia demonstrated that this compound effectively reduced triglyceride levels while increasing HDL cholesterol over a 12-week period. Patients showed a 50% reduction in triglycerides and a 20% increase in HDL levels. -

Neuroprotective Effects :

In a murine model of multiple sclerosis, this compound administration resulted in reduced demyelination and inflammation within the central nervous system. The study highlighted its potential as a neuroprotective agent through modulation of inflammatory pathways .

特性

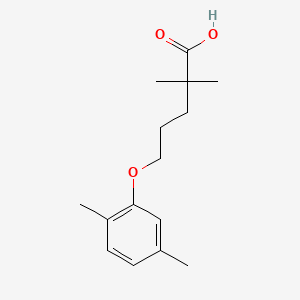

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJJKBWTPKOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020652 | |

| Record name | Gemfibrozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159 °C at 0.02 mm Hg | |

| Record name | Gemfibrozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemfibrozil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

2.78e-02 g/L | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action. | |

| Record name | Gemfibrozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemfibrozil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from hexane | |

CAS No. |

25812-30-0 | |

| Record name | Gemfibrozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25812-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemfibrozil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemfibrozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gemfibrozil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gemfibrozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gemfibrozil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gemfibrozil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMFIBROZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X02027X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gemfibrozil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58-61, 62 °C, 61 - 63 °C | |

| Record name | Gemfibrozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemfibrozil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gemfibrozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gemfibrozil's primary mechanism of action in lowering lipid levels?

A1: this compound's primary mechanism for lowering lipids involves increasing the activity of extrahepatic lipoprotein lipase (LPL). [] This enzyme plays a crucial role in breaking down triglycerides in lipoproteins like chylomicrons and very low-density lipoproteins (VLDL). Consequently, this leads to the conversion of VLDL to low-density lipoproteins (LDL) and subsequently to high-density lipoproteins (HDL). [] this compound also inhibits the synthesis and increases the clearance of apolipoprotein B, which is responsible for carrying VLDL. []

Q2: How does this compound affect HDL levels in the body?

A2: this compound stimulates the synthesis of apolipoprotein AI (apo AI) and apolipoprotein AII (apo AII), the main protein components of HDL. This leads to an increase in plasma HDL cholesterol levels. [] Studies show a 27% increase in apo AI synthesis and a 34% increase in apo AII synthesis with this compound treatment. []

Q3: Does this compound impact the size of HDL particles?

A3: Yes, this compound administration is associated with the appearance of smaller and denser HDL particles in the plasma. [] This alteration in HDL particle size and composition might influence their functionality and contribute to the drug's overall lipid-lowering effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C15H22O3, and its molecular weight is 250.33 g/mol. []

Q5: Has molecular modeling been used to understand the interaction between this compound's metabolite and CYP2C8?

A5: Yes, molecular modeling studies of this compound acyl-β-glucuronide within the CYP2C8 active site suggest that the ortho-methyl position on the this compound moiety is the likely site of covalent binding to the heme group. [] This covalent interaction is thought to contribute to the mechanism-based inhibition of CYP2C8 by this compound acyl-β-glucuronide.

Q6: How is this compound primarily metabolized and eliminated from the body?

A7: this compound undergoes extensive metabolism in the liver, primarily through glucuronidation. [, , ] This process involves the addition of glucuronic acid to this compound, forming this compound acyl-β-glucuronide, which is then excreted from the body. [, , ]

Q7: Does co-administration of this compound with other drugs affect its pharmacokinetics?

A8: Yes, co-administration of this compound with certain drugs can significantly alter its pharmacokinetic profile. For example, the presence of lopinavir-ritonavir, a combination therapy for HIV, was found to decrease this compound concentrations significantly. [] This interaction is attributed to reduced this compound absorption when administered alongside lopinavir-ritonavir. [] Conversely, this compound administration alongside ezetimibe doesn't appear to significantly impact the pharmacokinetics of either drug in a clinically relevant manner. []

Q8: Does this compound's metabolite, this compound 1-O-β-glucuronide, have any notable pharmacological activity?

A9: Yes, this compound 1-O-β-glucuronide (this compound glucuronide) demonstrates potent, metabolism-dependent inhibition of the cytochrome P450 enzyme CYP2C8. [] This inhibition is noteworthy as it can lead to drug-drug interactions, particularly with medications metabolized by CYP2C8. []

Q9: Are there species-related differences in the exposure to this compound 1-O-β-glucuronide?

A10: Yes, a significant difference exists in the relative exposure to this compound 1-O-β-glucuronide between humans and mice. Studies show the molar ratio of this compound 1-O-β-glucuronide to this compound in mice is substantially higher than in humans. [] This disparity highlights potential limitations in extrapolating findings from mouse models to humans when evaluating drug-drug interaction risks associated with this compound 1-O-β-glucuronide. []

Q10: How does this compound affect dopaminergic neurons in the context of Parkinson's disease?

A11: Studies utilizing a mouse model of Parkinson's disease demonstrated that this compound protected tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta and TH fibers in the striatum following MPTP-induced toxicity. [] This neuroprotective effect was accompanied by the normalization of striatal neurotransmitters and improvement in locomotor activities. []

Q11: What role does PPARα play in the neuroprotective effects of this compound?

A12: The neuroprotective effects of this compound are attributed to its activation of Peroxisome Proliferator-Activated Receptor α (PPARα). [] This conclusion stems from the observation that this compound's ability to protect nigrostriatal pathways and improve locomotor function in MPTP-treated mice was absent in PPARα knockout mice. [] Further investigation revealed that this compound stimulated the transcription of the Glial cell line-derived neurotrophic factor (GDNF) gene in astrocytes via PPARα. [] This finding is crucial as GDNF plays a vital role in neuronal survival and protection against neurotoxicity.

Q12: Can this compound ameliorate the progression of Juvenile Neuronal Ceroid Lipofuscinosis (JNCL)?

A13: Research using a mouse model of JNCL (Cln3Δex7/8 mice) suggests that this compound treatment may have therapeutic benefits. [] It was observed that oral this compound administration reduced both microglial and astroglial activation, attenuated neuroinflammation, and restored levels of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. [] Furthermore, this compound treatment led to a decrease in the accumulation of Subunit c of Mitochondrial ATP Synthase (SCMAS), a key component of the storage material in JNCL, within the somatosensory barrel field (SBF) cortex. []

Q13: How does this compound interact with TFEB in the context of JNCL?

A14: Studies indicate that this compound stimulates the recruitment of PPARα to the TFEB gene promoter in vivo within the SBF cortex of Cln3ΔJNCL mice. [] This interaction is significant as it suggests that this compound, through its activation of PPARα, enhances the transcription of TFEB, potentially contributing to the observed improvements in lysosomal biogenesis and reduction of storage material accumulation. [] Further supporting this, JNCL pathology was exacerbated in Cln3ΔJNCL mice lacking PPARα (Cln3ΔJNCLΔPPARα), and this compound treatment failed to alleviate the disease progression in these mice. []

Q14: Does this compound offer any benefits in a rat model of ethanol-induced hyperlipidemia?

A15: Studies using rats with ethanol-induced hyperlipidemia showed that this compound effectively counteracted the adverse effects of ethanol on lipid metabolism. this compound administration successfully reduced elevated levels of liver total lipids, serum total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides. [] Furthermore, this compound treatment increased serum HDL-cholesterol levels, which were lowered due to ethanol exposure. [] These findings suggest that this compound can be a potential therapeutic option for managing alcohol-induced hyperlipidemia.

Q15: How does this compound compare to leptin in treating ethanol-induced hyperlipidemia in rats?

A16: While both this compound and leptin demonstrate efficacy in mitigating ethanol-induced hyperlipidemia in rats, they exhibit distinct effects on body weight and glucose regulation. [] Leptin administration led to a significant reduction in body weight and fasting serum glucose levels while elevating serum HDL-cholesterol. [] Conversely, this compound treatment did not significantly impact body weight or fasting glucose but significantly decreased LDL-cholesterol levels. [] This difference highlights the complex interplay of metabolic pathways and the potential for tailored therapeutic approaches.

Q16: What analytical techniques were used to study this compound and its metabolites?

A17: A variety of analytical techniques were employed to study this compound and its metabolites. These include high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], gas chromatography-mass spectrometry (GC-MS), electrochemiluminescence (ECL) [], enzyme-linked immunosorbent assay (ELISA), spectrophotometry [], polymerase chain reaction (PCR) [, ], western blot [], and gradient gel electrophoresis. []

Q17: How persistent is this compound in the environment, and what are the potential implications?

A18: this compound has been detected in wastewater influent and effluent, indicating its incomplete removal during wastewater treatment processes. [] Studies have shown its presence in groundwater below land application sites receiving treated wastewater effluent, highlighting its potential for environmental persistence and migration. [] The sorption capacity of this compound varies depending on the soil type, with higher organic carbon content generally leading to increased sorption. [] Under aerobic conditions, this compound exhibits moderate degradation rates in soil, with half-lives ranging from 17.8 to 20.6 days. []

Q18: What strategies can be employed to improve the dissolution and bioavailability of this compound?

A19: One effective strategy involves formulating this compound as solid dispersions using polymers like hydroxypropyl methylcellulose (HPMC). [] Studies demonstrate that incorporating this compound into HPMC-based solid dispersions significantly enhances its dissolution rate compared to pure this compound or corresponding physical mixtures. [] This improvement in dissolution translates to better bioavailability, making it a promising approach to optimize this compound's therapeutic efficacy. []

Q19: Does this compound interact with drug transporters, and if so, what are the implications?

A20: Yes, this compound and its 1-O-β-glucuronide metabolite can inhibit the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter responsible for the hepatic uptake of various drugs. [] This inhibition can potentially lead to increased plasma concentrations of co-administered drugs that are substrates of OATP1B1. []

Q20: How does this compound compare to pravastatin in their effects on plasma lipoproteins?

A23: Comparing the effects of this compound and pravastatin, a HMG-CoA reductase inhibitor, reveals distinct mechanisms of action on lipoprotein metabolism. [] Pravastatin demonstrates superior efficacy in lowering total and LDL cholesterol levels compared to this compound. [] Conversely, this compound shows a greater reduction in triglyceride levels and a more significant increase in HDL cholesterol compared to pravastatin. [] Furthermore, this compound treatment leads to a decrease in LDL particle size, while pravastatin does not induce this change. [] This comparative analysis underscores the importance of individualized treatment strategies based on specific lipid profiles and therapeutic goals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。